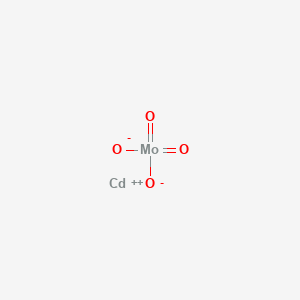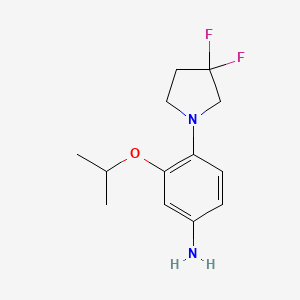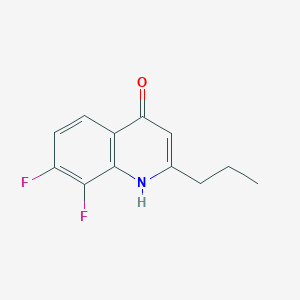
3'-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride is a chemical compound that features a piperidine ring attached to a biphenyl structure through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Esterification: The carboxylate group is introduced through an esterification reaction, where the biphenyl ether intermediate reacts with a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki-Miyaura coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The biphenyl structure can be reduced under catalytic hydrogenation conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding phenol and piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically involves the use of palladium on carbon (Pd/C) as the catalyst.
Substitution: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve the use of sodium hydroxide.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Phenol and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl structure may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-4-yloxy)phenylcarboxylate hydrochloride: Similar structure but lacks the biphenyl moiety.
4-(Piperidin-4-yloxy)biphenyl-4-carboxylate hydrochloride: Similar structure but with a different substitution pattern on the biphenyl ring.
Uniqueness
3’-(Piperidin-4-yloxy)biphenyl-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H24ClNO3 |
|---|---|
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
ethyl 3-(3-piperidin-4-yloxyphenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-2-23-20(22)17-7-3-5-15(13-17)16-6-4-8-19(14-16)24-18-9-11-21-12-10-18;/h3-8,13-14,18,21H,2,9-12H2,1H3;1H |
InChI-Schlüssel |
SGOGISKPJCPIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OC3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


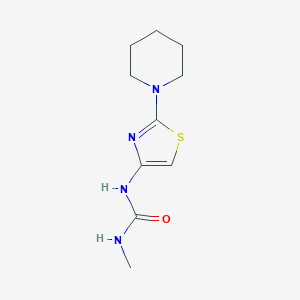
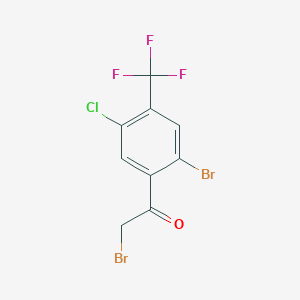
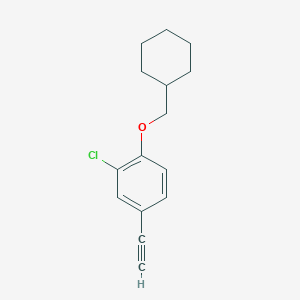
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
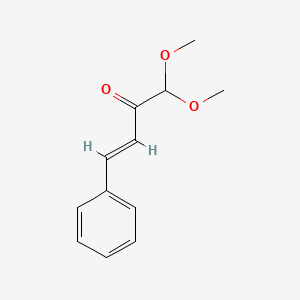
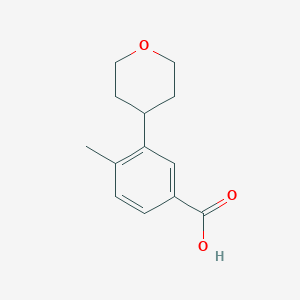
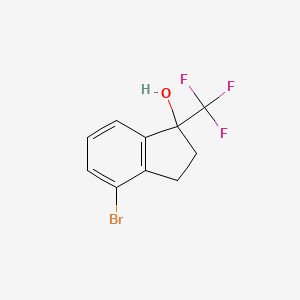
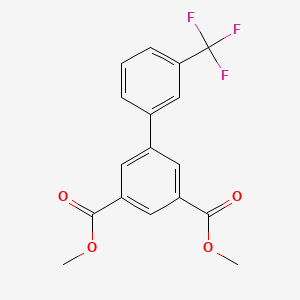
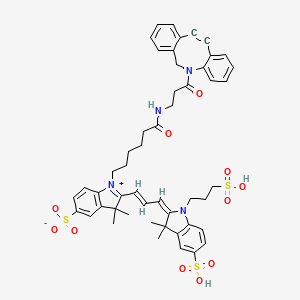

![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
